Butyl 2-ethylhexanoate
Overview
Description
Butyl 2-ethylhexanoate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 g/mol . . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-ethylhexanoate is typically synthesized through the esterification of 2-ethylhexanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction involves heating the mixture under reflux conditions, followed by washing, drying, and distillation to obtain the pure ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and butanol.
Oxidation: Various carboxylic acids and alcohols.
Substitution: Esters with different functional groups depending on the nucleophile used.
Scientific Research Applications
Butyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly esterases that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of butyl 2-ethylhexanoate primarily involves its hydrolysis by esterases to produce 2-ethylhexanoic acid and butanol . These products can then participate in various metabolic pathways. The ester bond in this compound is the primary target for enzymatic hydrolysis, which is facilitated by the presence of water and specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Butyl butyrate: Another ester with similar applications in fragrances and flavors.
Ethyl hexanoate: Used in the production of flavors and as a solvent.
Methyl 2-ethylhexanoate: Similar ester used in organic synthesis.
Uniqueness
Butyl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo selective hydrolysis and oxidation reactions makes it valuable in various industrial and research applications .
Properties
IUPAC Name |
butyl 2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(6-3)12(13)14-10-8-5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPADFUBVAGYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867627 | |
Record name | Hexanoic acid, 2-ethyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid. | |
Record name | Hexanoic acid, 2-ethyl-, butyl ester | |
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URL | https://haz-map.com/Agents/14634 | |
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CAS No. |
68443-63-0 | |
Record name | Hexanoic acid, 2-ethyl-, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68443-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethyl-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068443630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What microbial activity has been observed with Butyl 2-Ethylhexanoate?
A1: Research has identified a strain of Nocardia corynebacteroides capable of enantioselectively hydrolyzing this compound. [] This suggests the potential for utilizing specific microorganisms in biocatalytic processes involving this compound.
Q2: Have any marine microorganisms been found to interact with this compound?
A2: Interestingly, a study exploring actinomycetes in Arctic Ocean sediments discovered isolates with a high degree of 16S rDNA sequence similarity (99.5% to 99.9%) to this compound-hydrolyzing actinomycetes. [] This finding suggests the potential for these marine microorganisms to interact with and potentially metabolize this compound in their environment. This opens up avenues for investigating the ecological role of this compound and the potential for bioremediation applications.
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